molecular formula C16H17ClN2O2 B6071589 2-(2-CHLORO-5-METHYLPHENOXY)-N-[(PYRIDIN-3-YL)METHYL]PROPANAMIDE

2-(2-CHLORO-5-METHYLPHENOXY)-N-[(PYRIDIN-3-YL)METHYL]PROPANAMIDE

Cat. No.: B6071589
M. Wt: 304.77 g/mol
InChI Key: XABLDLMGCAGPJB-UHFFFAOYSA-N
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Description

2-(2-Chloro-5-methylphenoxy)-N-[(pyridin-3-yl)methyl]propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a chlorinated phenoxy group and a pyridine moiety. It is used in various applications due to its chemical properties and potential biological activities.

Properties

IUPAC Name

2-(2-chloro-5-methylphenoxy)-N-(pyridin-3-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O2/c1-11-5-6-14(17)15(8-11)21-12(2)16(20)19-10-13-4-3-7-18-9-13/h3-9,12H,10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XABLDLMGCAGPJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OC(C)C(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-5-methylphenoxy)-N-[(pyridin-3-yl)methyl]propanamide typically involves multiple steps. One common method starts with the chlorination of 2-methylphenol to produce 2-chloro-5-methylphenol. This intermediate is then reacted with 3-pyridinemethanol in the presence of a base to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-5-methylphenoxy)-N-[(pyridin-3-yl)methyl]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to ensure efficient and selective transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted phenoxy derivatives .

Scientific Research Applications

2-(2-Chloro-5-methylphenoxy)-N-[(pyridin-3-yl)methyl]propanamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-Chloro-5-methylphenoxy)-N-[(pyridin-3-yl)methyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chlorinated phenoxy derivatives and pyridine-containing molecules. Examples include:

  • 2-Chloro-5-methylphenol
  • 3-Pyridinemethanol
  • 2-(2-Chlorophenoxy)-N-[(pyridin-3-yl)methyl]propanamide

Uniqueness

What sets 2-(2-Chloro-5-methylphenoxy)-N-[(pyridin-3-yl)methyl]propanamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

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